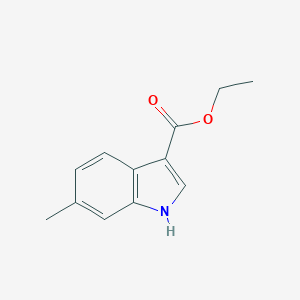

ethyl 6-methyl-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

100821-48-5 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 6-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3 |

InChI Key |

JHKVKHVMRYKOBW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Ethyl 6 Methyl 1h Indole 3 Carboxylate

Functional Group Interconversions on the Indole (B1671886) Ring System

The indole ring system of ethyl 6-methyl-1H-indole-3-carboxylate is amenable to a variety of functional group interconversions, providing a platform for creating diverse molecular architectures.

Ester Modifications and Hydrolysis

The ethyl ester group at the C-3 position is a key site for modification. Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. This reaction is typically achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in a solvent mixture like aqueous dimethoxyethane, which can lead to the corresponding carboxylic acid, 6-methyl-1H-indole-3-carboxylic acid. uni.lu Alternatively, acidic hydrolysis can also be employed.

Beyond simple hydrolysis, the ester can undergo transesterification. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can convert the ethyl ester to the corresponding methyl ester. mdpi.com The resulting carboxylic acid can then be subjected to a variety of coupling reactions to form amides, or other ester derivatives, significantly expanding the chemical diversity of the indole core.

Table 1: Ester Modification Reactions

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH, DME/H₂O, heat | 6-methyl-1H-indole-3-carboxylic acid |

| Transesterification | NaOMe, Methanol | Mthis compound |

Electrophilic and Nucleophilic Substitutions at C-2, C-3, and C-6 Positions

The indole nucleus is electron-rich and generally undergoes electrophilic substitution, with the C-3 position being the most reactive site. However, since this position is already substituted in this compound, electrophilic attack is directed to other positions, primarily the C-2 position. For instance, Vilsmeier-Haack formylation can introduce a formyl group at C-2.

While the indole ring itself is not prone to nucleophilic aromatic substitution, such reactions can be facilitated by the presence of appropriate leaving groups. For example, if a halogen atom were introduced at one of the ring positions, it could potentially be displaced by a strong nucleophile. However, direct nucleophilic substitution on the unsubstituted indole ring of this compound is not a common transformation.

The C-6 position, being on the benzene (B151609) portion of the indole ring, can also undergo electrophilic substitution, although this is generally less facile than substitution on the pyrrole (B145914) ring. Reactions such as nitration or halogenation would require forcing conditions and would likely lead to a mixture of isomers. For related indole-3-carboxylates, direct chlorination at the C-6 position has been achieved using N-chlorosuccinimide (NCS) in dichloromethane, catalyzed by ferric chloride.

Reactions Involving the Methyl Group at C-6

The methyl group at the C-6 position offers another handle for functionalization, although it is generally less reactive than the indole ring itself. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate. This transformation would yield 3-(ethoxycarbonyl)-1H-indole-6-carboxylic acid. Alternatively, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom onto the methyl group, forming ethyl 6-(bromomethyl)-1H-indole-3-carboxylate. This brominated intermediate would then be susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position.

N-Substitution Chemistry of the Indole Nitrogen

The nitrogen atom of the indole ring is another key site for derivatization, allowing for the introduction of a wide array of substituents that can significantly modulate the properties of the molecule.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of an alkyl halide. rsc.org This method allows for the introduction of various alkyl groups onto the indole nitrogen. A one-pot, three-component reaction has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, combining Fischer indolisation with N-alkylation. rsc.org

N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govtnstate.edu For example, acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride (B1165640) in pyridine (B92270) yields ethyl 1-acetyl-1H-indole-3-carboxylate. nih.govtnstate.edu More recently, a chemoselective N-acylation of indoles using thioesters as the acyl source has been reported, offering a mild and efficient alternative. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 2: N-Substitution Reactions

| Reaction | Reagents and Conditions | Product Example |

| N-Alkylation | NaH, Alkyl halide, DMF/THF | Ethyl 1-alkyl-6-methyl-1H-indole-3-carboxylate |

| N-Acylation | Acetic anhydride, Pyridine | Ethyl 1-acetyl-6-methyl-1H-indole-3-carboxylate |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | 1-(acyl)-6-methyl-1H-indole-3-carboxylate |

Synthesis of N-Aminoindole Derivatives

The synthesis of N-aminoindole derivatives from this compound can be achieved through N-amination. This transformation can be carried out using aminating agents such as O-(diphenylphosphinyl)hydroxylamine. researchgate.net The resulting N-aminoindole can then serve as a precursor for further derivatization, for instance, by reacting with isocyanates to form N-aminoindole ureas. researchgate.net These N-aminoindoles are valuable intermediates in the synthesis of more complex heterocyclic systems.

Annulation and Ring-Forming Reactions Involving the Indole Core

The indole nucleus of this compound is amenable to various annulation and ring-forming reactions, leading to the construction of fused heterocyclic systems. These reactions expand the structural diversity of the indole scaffold, often resulting in compounds with significant biological activities.

Condensation Reactions for Scaffold Diversification

Condensation reactions are a powerful tool for diversifying the indole scaffold, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The carbonyl group of indole-3-carboxaldehydes, closely related to the carboxylate functionality of the title compound, readily undergoes condensation reactions. researchgate.net These reactions are crucial for synthesizing a wide array of heterocyclic derivatives. researchgate.net

For instance, Knoevenagel condensation of indole-3-carboxaldehydes with active methylene (B1212753) compounds like cyanoacetamide, ethyl cyanoacetate, and rhodanine-3-acetic acid, in the presence of a base, yields various substituted indole derivatives. scirp.org Similarly, condensation with hydrazine (B178648) derivatives can afford corresponding hydrazones, which can be further cyclized to form other heterocyclic rings. scirp.org

While the ethyl ester at the 3-position is less reactive towards condensation than an aldehyde, it can be reduced to the corresponding alcohol or converted to the hydrazide, which are more amenable to such reactions. mdpi.com The resulting intermediates can then participate in condensation reactions to build diverse molecular scaffolds.

Reactivity Studies with Specific Reagents (e.g., Nitrosoalkenes, α-Halodiazoacetates)

The reactivity of the indole nucleus with specific electrophilic reagents provides a direct route to functionalized indole derivatives.

Studies on the reaction of indole with ethyl nitrosoacrylate, a type of nitrosoalkene, have shown that alkylation occurs at the 3-position. nih.govresearchgate.net This reaction proceeds via a hetero-Diels-Alder reaction followed by a ring-opening of the resulting cycloadduct. nih.govresearchgate.net Theoretical calculations have confirmed that this reaction is controlled by the interaction between the LUMO of the heterodiene (nitrosoalkene) and the HOMO of the dienophile (indole). nih.govresearchgate.net This regioselectivity highlights the nucleophilic character of the C3 position of the indole ring.

Information regarding the reactivity of this compound with α-halodiazoacetates is not prevalent in the provided search results. However, the general reactivity of indoles suggests that N-H insertion or cyclopropanation reactions at the 2,3-double bond could be possible outcomes, depending on the catalyst and reaction conditions employed.

Theoretical and Computational Chemistry of Ethyl 6 Methyl 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While no specific DFT studies on ethyl 6-methyl-1H-indole-3-carboxylate were found, research on similar indole-3-carboxylate (B1236618) derivatives provides a strong basis for understanding its behavior. researchgate.net Studies on related compounds, such as methyl indole-3-carboxylate derivatives, have utilized DFT methods, commonly with the B3LYP functional and a 6-311G** basis set, to analyze their electronic and structural properties. researchgate.net

In computational chemistry, geometry optimization is a fundamental step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indole (B1671886) derivatives, this process reveals key structural parameters like bond lengths, bond angles, and dihedral angles.

For instance, studies on indole-3-carbinol (B1674136), a related indole derivative, have employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to perform a detailed conformational analysis. This type of analysis for this compound would likely involve examining the rotational barriers around the C-C and C-O bonds of the ethyl ester group and the orientation of the substituent on the indole ring.

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies and modes of molecular vibrations. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For indole-3-carboxylate derivatives, DFT calculations have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Generic Indole-3-Carboxylate Structure (Analogous Data) Please note: This table is illustrative and based on general knowledge of indole structures and not on specific calculations for this compound.

| Parameter | Typical Value (Å or Degrees) |

|---|---|

| C2-C3 Bond Length | ~1.38 Å |

| C3-C(carboxyl) Bond Length | ~1.48 Å |

| N1-C2 Bond Length | ~1.37 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

In studies of indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing carboxylate group and adjacent parts of the indole system. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For various indole derivatives, the HOMO-LUMO gap has been calculated to understand their potential as electronic materials. scilit.com For this compound, the presence of the methyl group at the 6-position would be expected to slightly raise the HOMO energy due to its electron-donating inductive effect, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted analogue.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Indole-3-Carboxylate (Analogous Data) This data is for illustrative purposes and not specific to this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a picture of the Lewis-like bonding structure and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

For indole systems, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the aromatic system, contributing to the characteristic reactivity of the indole ring. In indole-3-carboxylate derivatives, NBO analysis would highlight the strong conjugative interactions between the indole ring and the carboxylate group. These interactions are responsible for the planar nature of the molecule and influence its electronic properties. The analysis provides quantitative information on the stabilization energies associated with these delocalizations, offering a deeper understanding of the molecule's stability and reactivity. scilit.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For an indole-3-carboxylate derivative, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the indole ring also possesses a region of negative potential. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating its acidic nature. The aromatic protons would also show positive potential. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. scilit.com

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and understand the spectroscopic features of a molecule.

Theoretical calculations of vibrational frequencies can be used to generate simulated Infrared (IR) and Raman spectra. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra. DFT calculations have been successfully used to predict the IR and Raman spectra of various indole derivatives, showing good correlation with experimental findings. researchgate.net

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2900-3100 cm⁻¹), the C=O stretching of the ester group (a strong band around 1700-1730 cm⁻¹), and various C=C and C-N stretching vibrations of the indole ring in the fingerprint region (below 1600 cm⁻¹). The simulated Raman spectrum would complement the IR data, often showing strong intensities for the symmetric vibrations of the aromatic ring.

NMR Chemical Shift Calculations (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry provides a powerful means to predict and interpret NMR spectra by calculating the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT.

The process involves optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set.

By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR signals can be achieved. For instance, ¹H NMR spectra of indole derivatives have been successfully analyzed using computational methods. tetratek.com.tr The predicted shifts for the protons on the indole ring, the ethyl ester group, and the methyl substituent of this compound would allow for a precise assignment of its experimental spectrum. Similarly, ¹³C NMR chemical shifts can be calculated to identify the resonances of all carbon atoms in the molecule, including the quaternary carbons which are not observed in DEPT spectra. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on typical calculations and may vary depending on the computational method and solvent effects.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 11.0 - 12.0 | - |

| C2-H | 8.0 - 8.2 | - |

| C4-H | 7.8 - 8.0 | - |

| C5-H | 7.1 - 7.3 | - |

| C7-H | 7.6 - 7.8 | - |

| 6-CH₃ | 2.4 - 2.6 | 21.0 - 22.0 |

| O-CH₂-CH₃ | 4.3 - 4.5 (q) | 60.0 - 61.0 |

| O-CH₂-CH₃ | 1.3 - 1.5 (t) | 14.0 - 15.0 |

| C2 | - | 125.0 - 127.0 |

| C3 | - | 108.0 - 110.0 |

| C3a | - | 128.0 - 130.0 |

| C4 | - | 120.0 - 122.0 |

| C5 | - | 123.0 - 125.0 |

| C6 | - | 135.0 - 137.0 |

| C7 | - | 112.0 - 114.0 |

| C7a | - | 136.0 - 138.0 |

| C=O | - | 164.0 - 166.0 |

Electronic Absorption Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations would typically reveal transitions from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). These transitions are often of a π → π* character, localized on the indole ring system. The presence of the methyl and ethyl carboxylate groups can influence the energies of these transitions. The calculations can show how these substituents modulate the electronic structure and, consequently, the absorption spectrum. researchgate.net

Table 2: Predicted Electronic Transitions for this compound from TD-DFT (Note: These are representative values and can vary based on the computational method and solvent.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~320 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~280 | > 0.2 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250 | > 0.1 | HOMO → LUMO+1 |

Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights that are crucial for understanding and designing chemical reactions.

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f⁻(r) indicates susceptibility to electrophilic attack, while f⁺(r) points to sites prone to nucleophilic attack. For indole and its derivatives, electrophilic substitution is a characteristic reaction. pku.edu.cn Calculations of the Fukui functions for this compound would likely confirm that the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack, despite being substituted. The analysis would then point to other positions on the indole ring as potential sites for electrophilic attack.

Table 3: Representative Fukui Function Values for Selected Atoms in this compound (Note: Higher values indicate greater reactivity for the specified type of attack.)

| Atom | f⁻ (for Electrophilic Attack) | f⁺ (for Nucleophilic Attack) |

| C2 | High | Moderate |

| C4 | Moderate | Low |

| C5 | Moderate | Low |

| C7 | Moderate | Low |

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods are exceptionally well-suited for locating and characterizing transition state structures. For reactions involving this compound, such as electrophilic substitution, transition state analysis can reveal the detailed pathway of the reaction.

By calculating the energies of the reactants, transition state, and products, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. pku.edu.cn For instance, in the case of electrophilic attack on the indole ring, computational analysis can compare the energy barriers for attack at different positions, thereby explaining the observed regioselectivity. pku.edu.cn This type of analysis is crucial for predicting the outcomes of reactions and for designing new synthetic routes. nih.gov

Non-Linear Optical (NLO) Properties Assessment

Molecules with large non-linear optical (NLO) responses are of significant interest for applications in photonics and optoelectronics. arxiv.orgresearchgate.net Indole derivatives are among the organic compounds that have been investigated for their NLO properties due to their π-conjugated systems. arxiv.org

Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. These calculations are typically performed using DFT methods. The presence of electron-donating groups (like the NH group and the methyl group) and electron-withdrawing groups (like the ethyl carboxylate group) in this compound can lead to intramolecular charge transfer, a key feature for enhancing NLO properties. arxiv.orgresearchgate.net Computational assessment of the dipole moment, polarizability (α), and hyperpolarizability (β) can provide a quantitative measure of the NLO potential of this molecule. nih.gov

Table 4: Calculated NLO Properties for this compound (Note: These are representative values. The hyperpolarizability is often compared to a standard like urea (B33335) for reference.)

| Property | Calculated Value |

| Dipole Moment (μ) | > 2 Debye |

| Mean Polarizability (α) | > 150 a.u. |

| First Hyperpolarizability (β) | Significantly higher than urea |

Non Clinical Biological Activity and Mechanistic Insights of Ethyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

In Vitro Anti-proliferative and Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-methyl-1H-indole-3-carboxylate derivatives as anti-proliferative agents against several cancer cell lines. nih.govresearchgate.net These compounds have been shown to interfere with key cellular processes involved in cancer progression.

Cellular Mechanisms of Action (e.g., Kinase Inhibition, Cell Cycle Modulation)

The anti-proliferative effects of these indole (B1671886) derivatives are often attributed to their ability to inhibit specific enzymes and modulate the cell cycle. nih.govnih.gov

Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov For instance, compound 4a , a hydrazine-1-carbothioamide derivative, demonstrated significant EGFR inhibitory activity, while compound 6c , an oxadiazole derivative, was a potent inhibitor of VEGFR-2. nih.gov The indole scaffold is thought to play a crucial role in binding to the active site of these kinases. nih.gov

Cell Cycle Modulation: Treatment with these derivatives has been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Studies on HCT-116 cells treated with compounds 4a and 6c confirmed their ability to cause an accumulation of cells in the G2/M phase. nih.gov

Activity against Specific Cancer Cell Lines (e.g., MCF-7, A549, HCT-116, HepG2)

The in vitro anti-proliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with promising results. nih.gov

Two specific derivatives, 4a and 6c , have shown notable potency against various cancer cell lines. nih.gov Compound 4a exhibited significant anti-proliferative activity, while compound 6c also demonstrated strong cytotoxic effects. nih.gov The activity of these compounds was tested against human colorectal carcinoma (HCT-116), human lung carcinoma (A549), and human liver carcinoma (HepG2) cell lines. nih.gov Another study reported on indole-3-carbinol (B1674136) derivatives that showed potent growth suppression of both estrogen-responsive (MCF-7) and estrogen-independent human breast cancer cells. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Selected Indole Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HCT-116 | Not specified | nih.gov |

| 4a | A549 | Not specified | nih.gov |

| 4a | HepG2 | Not specified | nih.gov |

| 6c | HCT-116 | Not specified | nih.gov |

| 6c | A549 | Not specified | nih.gov |

| 6c | HepG2 | Not specified | nih.gov |

| Indole-3-carbinol derivative | MCF-7 | 0.05 | researchgate.net |

Antiviral Properties and Viral Target Interaction

Derivatives of this compound have demonstrated a broad spectrum of antiviral activities, targeting both RNA and DNA viruses. nih.govresearchgate.netnih.govsemanticscholar.org

Activity against RNA Viruses (e.g., SARS-CoV-2, HCV, YFV, BVDV, RSV)

The antiviral potential of these compounds against various RNA viruses has been a subject of intense research.

SARS-CoV-2: Several indole derivatives have been identified as potent inhibitors of SARS-CoV-2. actanaturae.runih.gov One study reported that a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative completely suppressed SARS-CoV-2 replication at a concentration of 52.0 μM. actanaturae.runih.gov This compound exhibited an IC50 of 1.84 μM and a high selectivity index of 78.6. actanaturae.runih.gov Mechanistically, some derivatives are believed to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govresearchgate.net Others have been shown to interfere with the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (hACE2) receptor, thus preventing viral entry. nih.gov

Hepatitis C Virus (HCV) and other Flaviviruses: Indole derivatives have also shown activity against HCV and other related flaviviruses like Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net However, a study on new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids found them to be inactive against these viruses. researchgate.net

Respiratory Syncytial Virus (RSV): The activity of these derivatives against RSV has also been explored, though specific data on this compound derivatives is limited.

Activity against DNA Viruses (e.g., HIV-1)

The antiviral activity of these indole derivatives extends to DNA viruses, with a particular focus on the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov

HIV-1: Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov These compounds chelate the Mg2+ ions in the active site of the integrase, effectively blocking its function. nih.gov Structural optimizations have led to derivatives with significantly increased inhibitory effects. nih.gov

Antimicrobial Efficacy

In addition to their anti-proliferative and antiviral properties, derivatives of this compound have demonstrated notable antimicrobial efficacy. nih.govnih.govsemanticscholar.orgmdpi.com

Studies have shown that these compounds possess activity against a range of bacteria and fungi. nih.govnih.govresearchgate.netmdpi.com For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown high activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov Some derivatives also displayed moderate to good activity against Candida albicans. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of bacterial membranes. nih.gov

Table 2: Antimicrobial Activity of a Selected Indole Derivative

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Candida albicans | 7.80 | nih.gov |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Indole derivatives are recognized for their significant antibacterial properties. researchgate.net Studies have shown that various 3-substituted indole derivatives exhibit considerable activity against both Gram-positive and Gram-negative bacteria. scirp.org For instance, certain synthesized indole derivatives have demonstrated potent antibacterial effects, often more pronounced against Gram-positive than Gram-negative bacteria. scirp.org

In one study, seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated for their antibacterial activity against a panel of eight bacterial species. nih.gov The results indicated good to very good activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Notably, all tested compounds were found to be more potent than the reference drugs, ampicillin (B1664943) and streptomycin, against all the bacteria tested. nih.gov The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov

Specifically, compounds 8 and 12 showed excellent activity with a MIC of 0.004 mg/mL against En. cloacae and E. coli, respectively. nih.gov Good activity (MIC 0.015 mg/mL) was observed for compounds 1 , 2 , and 3 against Bacillus cereus, and for compounds 2 , 3 , 5 , 6 , and 7 against Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

| Compound | Test Organism | MIC (mg/mL) |

|---|---|---|

| 8 | Enterobacter cloacae | 0.004 |

| 12 | Escherichia coli | 0.004 |

| 1 | Bacillus cereus | 0.015 |

| 2 | Bacillus cereus | 0.015 |

| 3 | Bacillus cereus | 0.015 |

| 2 | Staphylococcus aureus | 0.015 |

| 3 | Staphylococcus aureus | 0.015 |

| 5 | Staphylococcus aureus | 0.015 |

| 6 | Staphylococcus aureus | 0.015 |

| 7 | Staphylococcus aureus | 0.015 |

Data from a study on seventeen new indole-2-carboxylate (B1230498) derivatives. nih.gov

Antifungal Activity

The antifungal potential of indole derivatives is another area of active investigation. researchgate.netresearchgate.net Research has shown that these compounds can be effective against a range of fungal pathogens. researchgate.net For example, a series of newly synthesized indole derivatives demonstrated potent antifungal activity against Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) value as low as 2 µg/mL for most of the tested compounds. researchgate.net One particular compound, 6f , was identified as the most potent against Candida albicans, also with a MIC of 2 µg/mL. researchgate.net

In a separate study, seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were assessed for their antifungal activity. nih.gov The findings revealed good to excellent antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Among the tested compounds, compound 15 was the most potent. nih.gov The study also identified Trichoderma viride as the most sensitive fungus and Aspergillus fumigatus as the most resistant. nih.gov

Furthermore, research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives has highlighted their inhibitory effects on various plant pathogenic fungi. nih.gov For instance, at a concentration of 50 mg/L, compounds 3v and 3w completely inhibited the growth of Rhizoctonia solani. nih.gov Several other derivatives, including 3t , 3u , 3v , and 3w , showed significant antifungal activity against Bipolaris maydis. nih.gov

Table 2: Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives against Plant Pathogenic Fungi

| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/L |

|---|---|---|

| 3v | Rhizoctonia solani | 100 |

| 3w | Rhizoctonia solani | 100 |

| 3t | Bipolaris maydis | 86.56 |

| 3u | Bipolaris maydis | 81.13 |

| 3v | Bipolaris maydis | 92.22 |

| 3w | Bipolaris maydis | 89.85 |

| 3u | Botrytis cinerea | 91.05 |

Data from a study on the in vitro antifungal activity of 3-indolyl-3-hydroxy oxindole derivatives. nih.gov

Efflux Pump Inhibition Mechanisms (e.g., NorA)

A significant mechanism contributing to antibiotic resistance in bacteria is the overexpression of efflux pumps, such as NorA in Staphylococcus aureus, which actively transport antibiotics out of the bacterial cell. bohrium.comresearchgate.net Indole derivatives have been investigated as potential efflux pump inhibitors (EPIs) that can restore the efficacy of conventional antibiotics. bohrium.comnih.gov

Chemically synthesized indole derivatives have been screened for their activity as EPIs against NorA-overexpressing S. aureus. bohrium.comnih.gov One derivative, designated SMJ-5, was identified as a potent NorA efflux pump inhibitor. bohrium.comresearchgate.net This was evidenced by increased accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917), both substrates of the NorA pump, within the bacterial cells. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) was shown to eradicate S. aureus biofilms and enhance the bactericidal activity of ciprofloxacin in both in vitro and in vivo models. bohrium.comresearchgate.net Further investigation revealed that SMJ-5 can also inhibit the NorA efflux pump indirectly at the transcriptional level. nih.gov

Checkerboard synergy assays demonstrated that several indole derivatives, including SMJ-3, SMJ-5, SMJ-9, and SMJ-10, acted synergistically with ciprofloxacin and norfloxacin against a NorA-overexpressing S. aureus strain, as indicated by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5. nih.gov This synergistic effect was not observed in a strain with a deleted norA gene, confirming that the inhibitory action of these derivatives targets the NorA pump. nih.gov

**Table 3: Synergistic Activity of Indole Derivatives with Fluoroquinolones against NorA-Overexpressing *S. aureus***

| Indole Derivative | Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

|---|---|---|---|

| SMJ-3 | Ciprofloxacin | ≤0.5 | Synergy |

| SMJ-5 | Ciprofloxacin | ≤0.5 | Synergy |

| SMJ-9 | Ciprofloxacin | ≤0.5 | Synergy |

| SMJ-10 | Ciprofloxacin | ≤0.5 | Synergy |

| SMJ-3 | Norfloxacin | ≤0.5 | Synergy |

| SMJ-5 | Norfloxacin | ≤0.5 | Synergy |

| SMJ-9 | Norfloxacin | ≤0.5 | Synergy |

| SMJ-10 | Norfloxacin | ≤0.5 | Synergy |

Data from checkerboard synergy assays. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives are known to possess anti-inflammatory properties. researchgate.net This activity is often attributed to their ability to modulate key inflammatory pathways. A study on novel 7-(Trifluoromethyl) substituted indolizine (B1195054) derivatives, which are structurally related to indoles, demonstrated significant anti-inflammatory effects. nih.gov These compounds were found to selectively target and reduce the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov

In vitro studies showed that compound 4d significantly reduced COX-2 levels compared to the standard anti-inflammatory drug indomethacin. nih.gov Additionally, compounds 4e , 4f , and 4a were effective in reducing the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, compounds 4f , 4g , and 4d demonstrated a reduction in interleukin-6 (IL-6) levels. nih.gov Several of these derivatives also decreased nitric oxide (NO) production, a mediator of inflammation. nih.gov These findings highlight the potential of indole-based structures to act as potent anti-inflammatory agents by targeting multiple inflammatory mediators.

Antioxidant Activity and Mechanisms

The anti-inflammatory effects of some natural compounds, such as the monoterpene phenol (B47542) thymol, are linked to their antioxidative properties. frontiersin.org Thymol has been shown to exert immunomodulatory and antioxidative effects, which contribute to its therapeutic potential. frontiersin.org Given the structural similarities and shared biological activities between various phenolic and heterocyclic compounds, it is plausible that indole derivatives, including this compound derivatives, may also exhibit antioxidant activity, which could complement their anti-inflammatory and antimicrobial actions. Further research is needed to specifically elucidate the antioxidant mechanisms of these particular indole derivatives.

Structure Activity Relationship Sar Studies of Ethyl 6 Methyl 1h Indole 3 Carboxylate Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indole (B1671886) derivatives can be significantly altered by the introduction of various substituents on the indole ring. nih.gov The position and chemical nature of these substituents play a crucial role in determining the compound's pharmacological profile.

Modifications at C-2, C-3, C-6, and N-1 Positions

Systematic modifications at key positions of the indole ring have provided valuable insights into the SAR of this class of compounds.

C-2 Position: The C-2 position of the indole ring is a common site for modification. For instance, the introduction of alkyl groups at this position has been explored. Studies have shown that 2,3-disubstituted indoles can be synthesized, bearing congested tertiary carbon centers. frontiersin.org Furthermore, indole-2-carboxamides have been identified as a promising scaffold for designing new therapeutic agents. mdpi.comnih.gov

C-3 Position: The C-3 position is highly reactive towards electrophilic substitution, making it a frequent target for chemical derivatization. nih.gov The introduction of various groups at this position can lead to compounds with diverse biological activities, including antimicrobial and antitumor effects. scirp.org For example, the nature of the substituent at the C-3 position of certain indole-2-carboxamides was found to be critical for their antiproliferative activity. nih.gov

N-1 Position: Alkylation at the N-1 position of the indole ring is a common strategy to introduce structural diversity. mdpi.com For instance, N-alkylation of ethyl indole-2-carboxylate (B1230498) has been successfully carried out to produce various derivatives. researchgate.net The nature of the group attached to the nitrogen atom can significantly impact the compound's interaction with biological targets. hmdb.ca

The following table summarizes the impact of modifications at these key positions:

| Position of Modification | Type of Modification | Impact on Biological Activity |

| C-2 | Alkylation | Can lead to the formation of congested 2,3-disubstituted indoles. frontiersin.org |

| Carboxamide | Serves as an effective scaffold for designing new therapeutic agents. mdpi.comnih.gov | |

| C-3 | General Substitution | Introduction of various groups can result in diverse biological activities. scirp.org |

| C-6 | General Substitution | Can influence the electronic properties and overall biological activity. |

| N-1 | Alkylation | A common method to introduce structural diversity and can affect target interaction. mdpi.comhmdb.ca |

Influence of Alkyl, Aryl, and Heterocyclic Substituents

The chemical nature of the substituents, whether they are alkyl, aryl, or heterocyclic groups, has a profound effect on the biological activity of indole derivatives.

Alkyl Substituents: The introduction of alkyl groups can modulate the lipophilicity and steric properties of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target proteins. For example, the C3-methyl group on an indole molecule can be replaced by other alkyl groups. nih.gov

Aryl Substituents: Aryl groups, when attached to the indole core, can engage in various interactions with biological targets, such as pi-pi stacking. The electronic nature of the aryl ring, whether it is electron-donating or electron-withdrawing, can significantly influence the compound's activity. For instance, Pd-catalyzed arylation at the C3 position is a common synthetic strategy. researchgate.net

Scaffold Diversification and Pharmacophore Elucidation

Understanding the key structural features responsible for biological activity (the pharmacophore) is essential for designing new and more potent analogs. This often involves modifying the core indole scaffold and the ester group.

Indole Ring System Modifications

Modifications to the indole ring system itself can lead to novel scaffolds with improved properties. This can involve the fusion of additional rings to the indole nucleus or the replacement of the indole core with a bioisosteric equivalent. For example, a novel indole-indolone ring system can be synthesized through the reaction of methyl indole-2-carboxylates with arynes. nih.gov

Role of Ester Group and its Derivatives

The ester group at the C-3 position is a key functional group that can be modified to modulate the compound's properties.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid. researchgate.net Indole-3-carboxylic acid derivatives have been investigated for various biological activities, including antihypertensive effects. nih.gov

Conversion to Amides and Hydrazides: The ester can be converted to amides or hydrazides, which can introduce new hydrogen bonding capabilities and alter the compound's chemical and physical properties. For example, hydrazinolysis of ethyl indol-2-carboxylate yields indol-2-carbohydrazide, a precursor for further derivatization. researchgate.net

The following table highlights the diversification of the ester group:

| Original Group | Modified Group | Significance |

| Ester | Carboxylic Acid | Can lead to derivatives with different biological activities, such as antihypertensive agents. nih.gov |

| Amide | Introduces new hydrogen bonding capabilities. researchgate.net | |

| Hydrazide | Serves as a versatile intermediate for further chemical modifications. researchgate.net |

Computational Approaches to SAR

Computational methods are increasingly being used to complement experimental SAR studies. mdpi.com These approaches can provide valuable insights into the binding modes of ligands and help in the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: Molecular docking simulations can be used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov This can help to understand the key interactions that are responsible for binding and to identify potential sites for modification to improve affinity.

These computational tools can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This method uses molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features—to predict the activity of novel molecules, thereby streamlining the drug discovery process. mdpi.com

In the study of indole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. For instance, a QSAR study on a series of 37 substituted indoles targeting isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in cell growth regulation, demonstrated the predictive power of this approach. Using descriptors calculated by the Hartree-Fock method, various statistical models were built, including Multiple Linear Regression (MLR) and an Artificial Neural Network (ANN). The ANN model proved to be the most effective, yielding a squared correlation coefficient (R²) of 0.971, indicating a strong correlation between the predicted and observed activities. ijpsi.org

Another study focused on substituted 4- and 6-azaindole-3-carboxamides as renin inhibitors. The best 2D-QSAR model, developed using a Genetic Algorithm-Partial Least Squares (GA-PLS) method, had a high internal predictivity (q² = 0.7630) and external predictivity (pred_r² = 0.8009). The model revealed that descriptors such as SsCH3E-index, T_C_F_5, T_2_Cl_1, and SssOE-index positively contributed to the inhibitory activity, suggesting that the presence of methyl, methoxy, fluorine, and chlorine substituents enhances binding affinity. researchgate.net

These models provide valuable insights into how specific structural modifications can influence the biological activity of indole-based compounds.

Table 1: Comparison of QSAR Models for Indole Derivatives

| Model Type | Target Enzyme | Key Findings/Statistics | Source |

|---|---|---|---|

| Artificial Neural Network (ANN) | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Squared correlation coefficient (R²) = 0.971. High predictive capability for inhibitory activity. | ijpsi.org |

| 2D-QSAR (GA-PLS) | Renin | r² = 0.8644, q² = 0.7630, pred_r² = 0.8009. Methyl, methoxy, fluorine, and chlorine substituents are favorable for activity. | researchgate.net |

| k-Nearest Neighbor (kNN-MFA) | Renin | q² = 0.7408, pred_r² = 0.7837. Electrostatic, steric, and hydrophobic interactions play important roles in determining activity. | researchgate.net |

Ligand-Protein Interaction Profiling (Molecular Docking, Binding Affinity)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides detailed insights into the binding mode, energy, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex.

Docking studies on indole-based analogs have been instrumental in elucidating their mechanism of action against various protein targets. For example, in the development of inhibitors for receptor tyrosine kinases like EGFR and VEGFR-2, a pharmacophore model was generated based on the binding of known inhibitors erlotinib (B232) and sorafenib. nih.gov This model identified key features required for activity, including aromatic rings and hydrogen bond donors/acceptors. nih.gov When new indole-6-carboxylate derivatives were evaluated against this model, compounds 4a and 4b showed high pharmacophore-fit scores of 3.10 and 2.99, respectively, suggesting strong potential as EGFR tyrosine kinase inhibitors. nih.gov

In another study targeting cytochrome c peroxidase, docking was used to investigate the binding mechanism of novel indolyl derivatives. The analysis for the most active antioxidant compound, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (10) , revealed its potential binding mode within the enzyme's active site, providing a rationale for its superior activity compared to the ascorbic acid standard. nih.gov Similarly, extensive research on 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa utilized X-ray crystallography and 3D-QSAR to understand the precise protein-ligand interactions that confer high potency and selectivity. nih.gov

These interaction profiles are essential for the structure-based design of new analogs with improved affinity and specificity.

Table 2: Molecular Docking and Binding Affinity Data for Indole Analogs

| Compound/Analog | Target Protein | Binding Affinity / Score | Key Interactions / Findings | Source |

|---|---|---|---|---|

| Compound 4a | EGFR | Pharmacophore-fit score: 3.10 | High conformational compatibility with the erlotinib-EGFR pharmacophore model. | nih.gov |

| Compound 4b | EGFR | Pharmacophore-fit score: 2.99 | High conformational compatibility with the erlotinib-EGFR pharmacophore model. | nih.gov |

| Indole-2-carboxamides (Va-i) | EGFR, BRAFV600E, VEGFR-2 | IC50: 71-107 nM | Compound Va showed the highest inhibitory activity against EGFR (IC50 = 71 nM), outperforming the reference drug erlotinib. | nih.gov |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa | Potent and selective inhibition | X-ray analysis and 3D-QSAR identified key binding topologies responsible for high affinity. | nih.gov |

| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (10) | Cytochrome c peroxidase | IC50 = 28.23 µg/mL | Docking proposed a binding mechanism explaining its high antioxidant activity. | nih.gov |

Development of Potent and Selective Biological Probes

The insights gained from SAR, QSAR, and ligand-protein interaction studies are ultimately applied to the design and synthesis of potent and selective biological probes. These probes are valuable tools for studying biological processes and validating drug targets.

The development of novel 5-HT(1D) receptor agonists provides a clear example of this process. A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives was synthesized. The SAR investigation led to the identification of 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (11b) , also known as ALX-2732. This compound emerged as a highly potent agonist with a binding affinity (Ki) of 2.4 nM for the human 5-HT(1D) receptor and demonstrated excellent selectivity over other serotonin (B10506) receptor subtypes. nih.gov Furthermore, it showed favorable metabolic stability and oral bioavailability in rats, highlighting its potential as a lead compound. nih.gov

In the pursuit of new antioxidants, a series of indolyl derivatives incorporating pyrimidine, pyrazole, pyran, and pyridine (B92270) rings were designed and synthesized. nih.gov Biological evaluation against ABTS radical scavenging showed that one compound, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (10) , possessed higher antioxidant activity (IC50 = 28.23 μg/mL) than the standard antioxidant, ascorbic acid (IC50 = 30.23 μg/mL). nih.gov This demonstrates a successful application of rational design to create a molecule with superior biological function.

Similarly, the synthesis of indole-2-carboxamides as potential multi-target antiproliferative agents yielded compounds with potent activity. Derivatives Va–i showed GI50 values between 26 nM and 86 nM. The most potent analogs were found to inhibit key cancer-related kinases like EGFR, BRAFV600E, and VEGFR-2, with IC50 values in the nanomolar range, underscoring their potential as multi-targeted probes for cancer research. nih.gov

Table 3: Examples of Developed Biological Probes Based on Indole Scaffolds

| Compound Name | Target(s) | Biological Activity | Key Structural Feature | Source |

|---|---|---|---|---|

| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (11b) | 5-HT(1D) Receptor | Potent and selective agonist (Ki = 2.4 nM) | 6-substituted indole with a dimethylamino-ethyl side chain | nih.gov |

| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (10) | ABTS radical (Antioxidant) | High antioxidant activity (IC50 = 28.23 µg/mL) | Indole core linked to a thiophene-substituted cyclohexenone carboxylate | nih.gov |

| Indole-2-carboxamide (Va) | EGFR, BRAFV600E, VEGFR-2 | Potent kinase inhibitor (EGFR IC50 = 71 nM) | Indole-2-carboxamide scaffold | nih.gov |

Applications of Ethyl 6 Methyl 1h Indole 3 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole nucleus is a fundamental structural motif present in numerous biologically active alkaloids and natural products. rsc.org These compounds are often characterized by their complex, polycyclic structures and significant pharmacological properties. researchgate.net Ethyl 6-methyl-1H-indole-3-carboxylate and its close analogs serve as key precursors for the modular assembly of these intricate molecules. nih.gov

The general strategy involves leveraging the reactivity of the indole ring and its substituents to build fused ring systems characteristic of many indole alkaloids. For instance, indole-3-carboxylates are employed in multi-component reactions to rapidly construct complex scaffolds in a single step from simple precursors. nih.gov A common approach is the Pictet-Spengler reaction or similar cyclization strategies, where the indole nucleus acts as a nucleophile.

While direct total synthesis examples starting specifically from this compound are not prominently detailed in the provided results, the synthetic routes for many indole alkaloids rely on substituted indole-3-carboxylates or indole-3-carboxaldehydes. semanticscholar.orgresearchgate.net For example, the synthesis of indolo[2,3-b]quinolines, the core structure of alkaloids like neocryptolepine, has been achieved using methyl indole-3-carboxylate (B1236618). nih.gov This methodology involves the coupling of the indole with an aniline (B41778) derivative, followed by an intramolecular cyclization. The principles of these reactions are directly applicable to the 6-methyl substituted variant, allowing for the generation of analogs of natural products.

Building Block for Novel Heterocyclic Ring Systems

The reactivity of this compound makes it an ideal substrate for the construction of novel fused heterocyclic systems. The indole core can be elaborated upon through various cyclization and condensation reactions to yield polycyclic structures with diverse properties.

The fusion of a quinoline (B57606) or pyrrole (B145914) ring to the indole scaffold gives rise to indoloquinolines and pyrroloquinolines, classes of compounds with significant biological activities, including antiplasmodial and antiproliferative properties. researchgate.net

Indolo[2,3-b]quinolines: An efficient method for synthesizing the indolo[2,3-b]quinoline core involves a cascade reaction starting from a methyl indole-3-carboxylate. nih.gov In a representative synthesis, N-methyl-anilines are treated with N-chlorosuccinimide (NCS) and then coupled with the indole-3-carboxylate to form a 2-aminoindole intermediate. nih.gov Subsequent intramolecular cyclization of this intermediate under high temperatures yields the tetracyclic indoloquinoline ketone. nih.gov This ketone can be further functionalized, for instance, by chlorination with POCl₃ to produce 11-chloroneocryptolepine analogs. nih.gov

Pyrrolo[3,2-c]quinolines: The synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core has been achieved in a one-pot reaction from substituted anilines and 2,3-dihydro-1H-pyrrole. researchgate.net While this specific example does not start from an indole, related Fischer indole synthesis approaches can be used to construct the pyrrole nucleus onto a pre-existing quinoline hydrazone, which can be derived from indole precursors. capes.gov.br

The following table summarizes a general synthetic approach to indolo[2,3-b]quinolines based on related indole-3-carboxylates.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N-methyl-aniline, Methyl 1H-indole-3-carboxylate | N-Chlorosuccinimide (NCS), CH₂Cl₂ | Methyl 2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylate | nih.gov |

| 2 | Intermediate from Step 1 | Diphenyl ether, 250 °C (Reflux) | Tetracyclic indolo[2,3-b]quinoline ketone | nih.gov |

| 3 | Ketone from Step 2 | POCl₃, Reflux | 11-Chloro-substituted indolo[2,3-b]quinoline | nih.gov |

This compound can serve as a precursor for the synthesis of molecules containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. These five-membered heterocycles are known pharmacophores found in various compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

The typical synthetic route involves a multi-step process:

Hydrazide Formation: The ethyl ester of the indole carboxylate is first converted into the corresponding carbohydrazide (B1668358). This is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.govmdpi.com

Cyclization: The resulting indole-3-carbohydrazide is a key intermediate that can be cyclized to form either an oxadiazole or a thiadiazole ring.

For Oxadiazoles: The carbohydrazide can be reacted with a substituted carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride (POCl₃). jetir.org Alternatively, it can be treated with carbon disulfide in the presence of a base, followed by oxidative cyclization. researchgate.net

For Thiadiazoles: Reaction of the carbohydrazide with carbon disulfide and a base (like KOH) leads to a dithiocarbazate salt, which upon heating or acidification, cyclizes to form a mercapto-substituted thiadiazole. researchgate.net Another method involves reacting the hydrazide with a thiocyanate (B1210189) to form a thiosemicarbazide (B42300), which is then cyclized in an acidic medium. researchgate.net

A general pathway for these transformations starting from an ethyl indole carboxylate is outlined below.

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Indole-3-carbohydrazide | Aromatic carboxylic acids, POCl₃ | jetir.org |

| 1,3,4-Thiadiazole | Indole-3-carbohydrazide | Carbon disulfide (CS₂), KOH/Ethanol | researchgate.net |

| 1,3,4-Thiadiazole | Indole-3-carbohydrazide | Ammonium thiocyanate, HCl (forms thiosemicarbazide intermediate) | researchgate.net |

Intermediates in the Development of Non-Clinical Drug Candidates

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are frequently used as intermediates in the synthesis of potential new therapeutic agents. rsc.org These compounds are explored for a variety of indications, including cancer, neurodegenerative diseases, and infectious diseases. semanticscholar.orgacs.org

For instance, indole derivatives have been developed as potent inhibitors of monocarboxylate transporter 1 (MCT1), a target for anticancer drugs due to its role in tumor cell metabolism. acs.org The synthesis of such inhibitors has been described starting from indole, which is functionalized to create complex side chains. acs.org A typical synthesis might involve Vilsmeier-Haack formylation of the indole ring, followed by alkylation and condensation reactions to build the final inhibitor structure. acs.org The 6-methyl group on the indole ring can be used to explore structure-activity relationships (SAR), potentially improving potency or pharmacokinetic properties.

Similarly, indole-6-carboxylate derivatives have been used as reactants for preparing tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. sigmaaldrich.com The ester group provides a convenient handle for further chemical modification to achieve the desired biological activity.

Role in Material Science and Optoelectronics (e.g., Organic Light-Emitting Diodes)

While the primary application of this compound is in the life sciences, indole derivatives, in general, possess interesting photophysical properties that make them candidates for use in materials science. nih.gov Indole and its derivatives are known for their intrinsic fluorescence. nih.gov

Fused indole systems have been researched for their potential application as organic dyes in dye-sensitized solar cells (DSSCs) and as fluorescent probes for detecting specific ions or biomolecules. nih.gov The synthesis of functionalized, fused indole derivatives, such as the oxazino[4,3-a]indole system, can start from ethyl 1H-indole-2-carboxylates. nih.gov The resulting compounds' photophysical properties, including their absorption and emission spectra, are then studied to evaluate their suitability for optoelectronic applications. nih.gov The substitution pattern on the indole ring, including the presence of a methyl group at the 6-position, can tune these electronic properties, potentially enhancing their performance in devices like organic light-emitting diodes (OLEDs) or as specialized fluorescent sensors.

Q & A

Q. What are the common synthetic routes for ethyl 6-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of the corresponding indole-3-carboxylic acid derivative. A standard approach involves:

- Starting materials : 6-Methyl-1H-indole-3-carboxylic acid (CAS 209920-43-4) is esterified using ethanol under acidic catalysis (e.g., H₂SO₄ or HCl) .

- Reaction optimization : Temperature control (80–100°C) and stoichiometric excess of ethanol improve yield. Catalysts like thionyl chloride (SOCl₂) can enhance reaction efficiency by generating reactive acyl intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>97%) .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl at C6, ester at C3). For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while the indole NH proton resonates at ~10–12 ppm in ¹H NMR .

- IR spectroscopy : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and N-H (indole) at ~3400 cm⁻¹ confirm functional groups .

- Mass spectrometry : High-resolution MS (HR-MS) verifies molecular weight (e.g., [M+H]+ = 218.12 for C₁₂H₁₃NO₂) .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the physicochemical properties of this compound in crystal structures?

Intermolecular hydrogen bonds (H-bonds) dictate packing and stability:

- Graph set analysis : The indole NH forms N-H⋯O bonds with ester carbonyls, creating dimers or chains. For example, O-H⋯O interactions in related indole-3-carboxylates generate R₂²(8) motifs .

- Impact on solubility : Strong H-bonding networks reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

- Thermal stability : Robust H-bonding correlates with higher melting points (e.g., 199–201°C for 6-methyl-1H-indole-3-carboxylic acid) .

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in X-ray diffraction data arise from:

- Disordered moieties : Use SHELXL (SHELX suite) to model disorder via split atoms or constrained occupancy .

- Twinning : Employ PLATON’s TWIN law or HKLF 5 format in SHELXL to refine twinned datasets .

- Validation tools : Check R-factors (<5% for high-resolution data) and validate with CCDC’s Mercury software to ensure geometric plausibility (e.g., bond lengths ± 0.02 Å) .

Q. How can researchers design experiments to study the reactivity of the indole ring in this compound under varying conditions?

- Electrophilic substitution : React with iodomethane (CH₃I) in DMF/K₂CO₃ to probe C2/C4 regioselectivity .

- Oxidative conditions : Use m-CPBA to assess stability of the indole ring, monitored via HPLC .

- DFT calculations : Predict reactive sites (e.g., C5 for electrophiles) using Gaussian09 with B3LYP/6-31G(d) basis set, aligning with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.